4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core substituted with a pyrrolidine-3-carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the catalytic amidation of carboxylic acid substrates. This method can be performed under both catalytic and non-catalytic conditions, utilizing reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug design.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the biphenyl core provides a rigid framework that can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrrolidine-containing molecules. Examples are pyrrolidin-2-ones and 3-iodopyrroles, which share structural similarities and exhibit comparable reactivity .
Uniqueness
What sets 4-Methyl-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-methyl-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C19H19NO3/c1-12-6-7-15(17(10-12)19(22)23)14-4-2-3-5-16(14)18(21)13-8-9-20-11-13/h2-7,10,13,20H,8-9,11H2,1H3,(H,22,23) |
InChI Key |
JYUZYIQQLJWOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)C3CCNC3)C(=O)O |
Origin of Product |
United States |
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